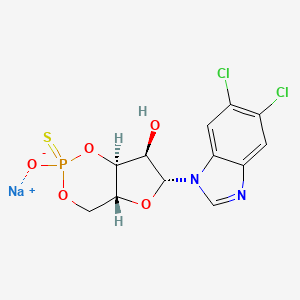

Sp-5,6-dichloro-cBIMPS (sodium salt)

Description

Historical Development and Characterization as a Cyclic Nucleotide Analog

The development of Sp-5,6-dichloro-cBIMPS in the early 1990s was a direct response to the limitations of existing cAMP analogs. Researchers sought a compound that could effectively mimic the action of endogenous cAMP within intact cells, a feat that was often hindered by poor membrane permeability and rapid degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cyclic nucleotides.

A 1991 study published in the Biochemical Journal introduced Sp-5,6-dichloro-cBIMPS as a "newly designed" cAMP analog with superior chemical and biological properties. Current time information in Pune, IN. The key innovations in its structure were the dichlorination of the benzimidazole (B57391) ring and the substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) moiety (a phosphorothioate (B77711) group).

The rationale behind these modifications was twofold:

Increased Lipophilicity: The addition of two chlorine atoms to the benzimidazole base significantly enhances the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property allows Sp-5,6-dichloro-cBIMPS to more readily cross the lipid bilayer of cell membranes, a critical feature for studying its effects in living cells. Current time information in Pune, IN.

Resistance to Hydrolysis: The phosphorothioate modification makes the cyclic phosphate ring highly resistant to cleavage by PDEs. Current time information in Pune, IN. This metabolic stability ensures that the compound remains active within the cell for a longer duration, allowing for more sustained and quantifiable experimental outcomes.

These chemical characteristics were validated through rigorous characterization. Studies demonstrated that Sp-5,6-dichloro-cBIMPS was a potent and specific activator of its primary intracellular target, the cAMP-dependent protein kinase (PKA). Current time information in Pune, IN.

| Property | Sp-5,6-dichloro-cBIMPS | 8-pCPT-cAMP (an earlier analog) |

| Lipophilicity | Higher | Lower |

| PDE Hydrolysis | Not significantly hydrolysed | Significantly hydrolysed |

| PKA Activation | Potent and specific | Potent, but less specific |

A comparative table of the properties of Sp-5,6-dichloro-cBIMPS and an earlier cAMP analog.

Role as a Pharmacological Tool in Cellular and Molecular Biology

The enhanced properties of Sp-5,6-dichloro-cBIMPS have established it as an invaluable pharmacological tool for investigating a wide array of cellular functions regulated by cAMP. Its ability to selectively activate PKA in a controlled manner has allowed researchers to elucidate the downstream effects of this signaling pathway in various physiological and pathological contexts.

One of the earliest and most well-documented applications of Sp-5,6-dichloro-cBIMPS was in the study of platelet aggregation . In human platelets, rising cAMP levels inhibit aggregation, a crucial step in blood clotting. Research showed that extracellular application of Sp-5,6-dichloro-cBIMPS mimicked the effects of prostaglandin (B15479496) E1, a natural inhibitor of platelet activation, by inducing the phosphorylation of a key PKA substrate known as the vasodilator-stimulated phosphoprotein (VASP). Current time information in Pune, IN. This demonstrated the compound's utility in probing the molecular mechanisms of platelet function.

Subsequent research has expanded its use to other areas, including:

Insulin (B600854) Secretion: Studies have employed Sp-5,6-dichloro-cBIMPS to investigate the role of cAMP in regulating insulin release from pancreatic beta cells.

Ion Channel Regulation: The compound has been used to study the cAMP-dependent modulation of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride secretion in epithelial cells.

Gene Expression: Researchers have utilized Sp-5,6-dichloro-cBIMPS to explore how cAMP signaling influences the transcription of specific genes, thereby controlling long-term cellular changes.

Advancements in Understanding Cyclic AMP Signaling Pathways Facilitated by Sp-5,6-dichloro-cBIMPS (sodium salt)

Perhaps the most significant contribution of Sp-5,6-dichloro-cBIMPS to our understanding of cAMP signaling lies in its ability to help researchers dissect the roles of different PKA isozymes. PKA exists in two main forms, Type I and Type II, which differ in their regulatory subunits and subcellular localization. These isozymes are thought to mediate distinct cellular functions.

Sp-5,6-dichloro-cBIMPS exhibits a degree of selectivity for the different cAMP-binding sites on the regulatory subunits of PKA. This property, when used in combination with other site-selective cAMP analogs, allows for the preferential activation of either PKA Type I or Type II. This experimental strategy has been instrumental in elucidating the specific roles of each isozyme in processes such as cell proliferation, differentiation, and apoptosis.

For example, by selectively activating one PKA isozyme over the other, researchers have been able to demonstrate that the anti-proliferative effects of cAMP in certain cancer cell lines are mediated specifically through the activation of PKA Type I.

Furthermore, the specificity of Sp-5,6-dichloro-cBIMPS for PKA over the cyclic GMP-dependent protein kinase (cGMP-PK) has been crucial in distinguishing the signaling pathways of these two related second messengers. Current time information in Pune, IN. This has been particularly valuable in tissues where both cAMP and cGMP signaling are active, such as the cardiovascular system.

| Research Area | Contribution of Sp-5,6-dichloro-cBIMPS |

| PKA Isozyme Function | Allowed for the selective activation of PKA Type I and Type II, revealing their distinct cellular roles. |

| Signal Transduction Specificity | Helped to differentiate between the downstream effects of cAMP-PKA signaling and cGMP-cGMP-PK signaling. |

| Platelet Biology | Elucidated the role of PKA in the negative regulation of platelet aggregation. |

| Epithelial Transport | Aided in the study of cAMP-mediated regulation of chloride secretion. |

A summary of key research advancements facilitated by Sp-5,6-dichloro-cBIMPS.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHVPHQPNCKKG-MOBMELGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Action of Sp 5,6 Dichloro Cbimps Sodium Salt

Direct Activation of Cyclic AMP-Dependent Protein Kinase (PKA)

Sp-5,6-dichloro-cBIMPS functions as a direct activator of PKA, a key enzyme in numerous cellular processes. nih.gov In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. nih.gov The binding of cAMP to the R-subunits causes a conformational change, leading to the dissociation and release of the active C-subunits, which can then phosphorylate their specific substrates. nih.govphysiology.org Sp-5,6-dichloro-cBIMPS mimics this action of endogenous cAMP, but with distinct properties of potency and selectivity. nih.govabcam.com

Studies on purified enzyme systems have demonstrated that Sp-5,6-dichloro-cBIMPS is a potent and specific activator of PKA. nih.gov It exhibits a high affinity for PKA, with an activation constant (Ka) of 30 nM. abcam.com This indicates that a low concentration of the compound is sufficient to effectively activate the enzyme. Its selectivity for PKA is highlighted when compared to its interaction with cGMP-dependent protein kinase (PKG), for which it has a significantly higher Ka of 10 μM, indicating much weaker activation. abcam.com This selectivity allows for the targeted study of PKA-mediated pathways without the confounding activation of PKG signaling cascades. nih.gov

The efficacy of Sp-5,6-dichloro-cBIMPS extends beyond purified enzyme systems to more complex biological milieus. Research has confirmed its role as a potent activator of PKA within both cell extracts and membrane preparations, such as those derived from human platelets. nih.gov In experiments using intact human platelets, extracellular application of Sp-5,6-dichloro-cBIMPS was shown to replicate the pattern of protein phosphorylation induced by prostaglandin (B15479496) E1, a substance that naturally increases intracellular cAMP levels. nih.gov Furthermore, it proved more effective than another cAMP analog, 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP), in stimulating the phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP), a primary substrate of PKA in platelets. nih.gov These findings underscore its utility as a reliable PKA activator in environments that closely mimic intracellular conditions. nih.gov

PKA exists in different isoforms, primarily distinguished by their regulatory subunits (Type I and Type II), which contain two distinct cAMP binding sites, designated A and B. physiology.org Sp-5,6-dichloro-cBIMPS demonstrates a notable isozyme selectivity, showing a preference for binding to Site B of the Type II PKA isozyme. physiology.orgbiolog.de This site-selective binding can be exploited experimentally. For instance, in T84 cells, which are used to study chloride secretion, Sp-5,6-dichloro-cBIMPS was used as a PKA II Site B-selective analog. physiology.org When cells were pretreated with a low concentration of Sp-5,6-dichloro-cBIMPS, it synergistically enhanced the activation of PKA II by a subsequent addition of a Site A-selective analog (N⁶-phenyladenosine-3′,5′-cyclic monophosphate). physiology.org This synergistic effect provides a method for distinguishing between cellular effects mediated by PKA I and PKA II isoforms. physiology.org

Table 1: PKA Activation and Selectivity of Sp-5,6-dichloro-cBIMPS

| Parameter | Value | Target Enzyme/Isozyme | Reference |

|---|---|---|---|

| Activation Constant (Ka) | 30 nM | cAMP-dependent Protein Kinase (PKA) | abcam.com |

| Activation Constant (Ka) | 10 µM | cGMP-dependent Protein Kinase (PKG) | abcam.com |

| Isozyme Selectivity | Preferential | Site B of PKA Type II Isozyme | physiology.orgbiolog.de |

Enhanced Metabolic Stability Against Cyclic Nucleotide Phosphodiesterases (PDEs)

A critical factor governing the duration and intensity of cAMP signaling is the rate at which cAMP is degraded. This hydrolysis is catalyzed by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). nih.gov A key advantage of Sp-5,6-dichloro-cBIMPS is its exceptional resistance to this enzymatic degradation. nih.govbiolog.de

Sp-5,6-dichloro-cBIMPS has been shown to be highly stable against degradation by several major types of mammalian PDEs. biolog.de It is not significantly hydrolyzed by the Ca²⁺/calmodulin-dependent phosphodiesterase (PDE1) or the cGMP-inhibited phosphodiesterase (PDE3). nih.gov It is also described as being completely stable against mammalian PDE types I and III. biolog.de While it shows some susceptibility to hydrolysis by PDE type II, this process is extremely slow. biolog.de This contrasts sharply with other cAMP analogs like 8-pCPT-cAMP, which are hydrolyzed to a significant extent by these PDEs. nih.gov

Table 2: Metabolic Stability of Sp-5,6-dichloro-cBIMPS Against Phosphodiesterases (PDEs)

| PDE Type | Hydrolysis Status | Reference |

|---|---|---|

| PDE Type I | Not significantly hydrolyzed / Completely stable | nih.govabcam.combiolog.de |

| PDE Type II | Extremely slow hydrolysis | abcam.combiolog.de |

| PDE Type III | Not significantly hydrolyzed / Completely stable | nih.govabcam.combiolog.de |

The pronounced resistance of Sp-5,6-dichloro-cBIMPS to PDE-mediated hydrolysis has significant implications for its function as a signaling molecule. biolog.de By evading rapid degradation, the compound can maintain its intracellular concentration for a longer duration, leading to a sustained activation of PKA. physiology.org This metabolic stability, combined with its high potency and membrane permeability, makes it superior to many other cAMP analogs, such as dibutyryl-cAMP or 8-pCPT-cAMP, for studies in intact cells. nih.govbiolog.de The ability to produce a prolonged and specific PKA signal allows researchers to more clearly delineate the downstream consequences of PKA activation without the signal being prematurely terminated by cellular PDEs. nih.gov

Distinct Specificity Profile: Differentiation from cGMP-Dependent Protein Kinase (PKG) Activation Pathways

The cyclic adenosine (B11128) monophosphate (cAMP) analog, Sp-5,6-dichloro-cBIMPS (sodium salt), demonstrates a high degree of specificity as a potent activator of cAMP-dependent protein kinase (PKA). nih.govglpbio.commedchemexpress.commedchemexpress.com Its chemical structure allows it to effectively distinguish between the signaling pathways mediated by PKA and those mediated by cGMP-dependent protein kinase (PKG). nih.gov This selectivity is a critical attribute, rendering the compound a valuable tool for dissecting the distinct roles of these two kinases in cellular processes. nih.gov

Research has shown that while Sp-5,6-dichloro-cBIMPS is a powerful activator of PKA, it has a significantly lower affinity for PKG. nih.govabcam.comcaymanchem.com This is quantitatively demonstrated by its activation constants (Ka). The Ka for PKA is approximately 30 nM, whereas for PKG it is 10 µM, indicating a several hundred-fold selectivity for PKA. abcam.comcaymanchem.com This marked difference in potency allows for the targeted activation of PKA-mediated pathways without significantly engaging PKG. nih.gov

In comparative studies, other cAMP analogs, such as 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP), have been shown to be potent activators of both PKA and PKG. nih.govglpbio.com This lack of specificity can confound experimental results when trying to isolate cAMP-specific effects. In contrast, Sp-5,6-dichloro-cBIMPS provides a means to specifically probe the signal-transduction pathways mediated by PKA. nih.gov For instance, in studies using intact human platelets, the application of Sp-5,6-dichloro-cBIMPS successfully replicated the protein phosphorylation patterns induced by prostaglandin E1, a known elevator of cAMP levels. nih.govglpbio.com It was also more effective than 8-pCPT-cAMP at inducing the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKA in platelets. nih.govglpbio.com

Table 1: Kinase Activation Profile An interactive table detailing the activation constants (Ka) of Sp-5,6-dichloro-cBIMPS for PKA and PKG.

| Kinase | Activation Constant (Ka) | Selectivity |

|---|---|---|

| cAMP-Dependent Protein Kinase (PKA) | 30 nM abcam.comcaymanchem.com | High |

Cellular Permeability and Intracellular Delivery Mechanisms of Sp-5,6-dichloro-cBIMPS (sodium salt)

A significant advantage of Sp-5,6-dichloro-cBIMPS is its ability to effectively cross cell membranes and activate PKA within intact cells. nih.govbiolog.de This characteristic is attributed to its enhanced lipophilicity, a key factor for cell-membrane permeability. nih.govglpbio.com The chemical structure, featuring two chlorine atoms on the benzimidazole (B57391) ring, contributes to this property. nih.gov Comparative analysis has shown that the apparent lipophilicity of Sp-5,6-dichloro-cBIMPS is higher than that of other cAMP analogs like 8-pCPT-cAMP. nih.govglpbio.com

The phosphorothioate (B77711) modification in the cyclic phosphate (B84403) moiety also plays a crucial role. This modification renders the compound resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP. nih.govglpbio.comcaymanchem.com Sp-5,6-dichloro-cBIMPS is not significantly hydrolyzed by several types of PDEs, ensuring its stability and sustained action once inside the cell. nih.govglpbio.combiolog.de This metabolic stability, combined with its high membrane permeability, makes it superior to many other cAMP analogs used for studies in intact cells. nih.govbiolog.de

The parent compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a known nucleoside analog that can inhibit certain protein kinases and RNA Polymerase II. nih.govnih.govwikipedia.orgresearchgate.net The modifications that create Sp-5,6-dichloro-cBIMPS, however, specifically direct its activity towards PKA activation. nih.gov Once delivered into the cell, its potent and specific action on PKA allows for the study of downstream effects, such as the regulation of glycogen (B147801) and lipid metabolism, and the phosphorylation of specific cellular proteins. nih.govglpbio.com

Table 2: Physicochemical and Biological Properties An interactive table summarizing the key properties of Sp-5,6-dichloro-cBIMPS related to its cellular activity.

| Property | Description | Reference |

|---|---|---|

| Cellular Permeability | High; attributed to greater lipophilicity compared to other analogs. | nih.govcaymanchem.combiolog.de |

| Metabolic Stability | Resistant to hydrolysis by multiple phosphodiesterase (PDE) types. | nih.govglpbio.comcaymanchem.combiolog.de |

| Intracellular Target | Specifically and potently activates cAMP-dependent Protein Kinase (PKA). | nih.govglpbio.commedchemexpress.commedchemexpress.com |

Cellular and Subcellular Modulatory Effects of Sp 5,6 Dichloro Cbimps Sodium Salt

Protein Phosphorylation Dynamics Initiated by PKA Activation

Activation of PKA by Sp-5,6-dichloro-cBIMPS triggers a cascade of phosphorylation events that alter the function of various substrate proteins. This compound has been shown to faithfully replicate the pattern of protein phosphorylation induced by endogenous cAMP-elevating agents. Its specificity for PKA over cGMP-dependent protein kinase (PKG) allows for the precise dissection of PKA-specific signaling pathways.

Quantitative Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)

A primary substrate of PKA in human platelets is the Vasodilator-Stimulated Phosphoprotein (VASP). Sp-5,6-dichloro-cBIMPS has been demonstrated to be highly effective in inducing the quantitative phosphorylation of VASP. Studies comparing its efficacy to other cAMP analogs, such as 8-pCPT-cAMP, have shown that Sp-5,6-dichloro-cBIMPS is a more potent inducer of VASP phosphorylation. This phosphorylation event is a key indicator of PKA activation in platelets and is linked to the inhibition of platelet aggregation. The phosphorylation of VASP occurs on specific serine residues, which alters its localization and interaction with actin, thereby influencing cytoskeletal dynamics.

Table 1: Comparative Efficacy of PKA Activators on VASP Phosphorylation

| Compound | Efficacy in VASP Phosphorylation |

|---|---|

| Sp-5,6-dichloro-cBIMPS | More effective |

| 8-pCPT-cAMP | Less effective |

PKA-Dependent Phosphorylation of Na+ Channel Alpha Subunits at Specific Serine Residues (e.g., Serine 573)

In the nervous system, PKA-mediated phosphorylation is a critical mechanism for modulating neuronal excitability. Research on acutely isolated hippocampal neurons has shown that Sp-5,6-dichloro-cBIMPS mimics the effects of dopamine (B1211576) receptor activation by reducing peak Na+ current. nih.gov This effect is directly tied to the PKA-dependent phosphorylation of the Na+ channel alpha subunit. nih.gov Specifically, the phosphorylation site responsible for this modulation has been identified as Serine 573 (S573), located in the intracellular loop connecting domains I and II of the channel. nih.gov Mutation of this single serine residue to alanine (B10760859) (S573A) completely abolishes the modulatory effect of the PKA activator, demonstrating the critical role of this specific residue in the channel's response to PKA signaling. nih.gov This pathway represents a complete signaling cascade from a cell surface receptor to the PKA-dependent phosphorylation of a specific site on an ion channel. nih.gov

Modulation of Na+-K+-ATPase Alpha 1-Isoform Activity via Serine-943 Phosphorylation

The Na+-K+-ATPase, an essential enzyme for maintaining cellular ion gradients, is another target of PKA. The specific PKA activator, Sp-5,6-dichloro-cBIMPS, has been shown to increase the phosphorylation of the rat Na+-K+-ATPase alpha 1-isoform at Serine-943 (Ser-943). nih.gov This phosphorylation event results in an inhibition of the enzyme's activity. nih.gov Furthermore, the phosphorylation state of Ser-943 by PKA can modulate the subsequent response of the Na+-K+-ATPase to other signaling pathways, such as those involving protein kinase C (PKC). nih.gov When Ser-943 is phosphorylated, the inhibitory effect of PKC activation on the enzyme is enhanced, indicating a complex interplay between these two kinase systems in regulating the pump's function. nih.gov

Regulation of Ion Channel Function and Membrane Excitability

Through the phosphorylation of ion channel subunits, Sp-5,6-dichloro-cBIMPS plays a significant role in regulating ion channel function and, consequently, the electrical excitability of cell membranes. These effects are prominent in both neuronal and non-neuronal tissues, such as vascular smooth muscle.

Reduction of Peak Na+ Current in Neuronal Systems (e.g., Hippocampal Neurons)

As a direct consequence of the PKA-dependent phosphorylation of the Na+ channel alpha subunit at Serine 573, application of Sp-5,6-dichloro-cBIMPS leads to a significant reduction in the peak Na+ current (INa) in hippocampal pyramidal neurons. nih.govresearchgate.net Studies have documented that this PKA activator can reduce the peak Na+ current by 20-50%. researchgate.net This reduction occurs without altering the voltage dependence or the kinetics of channel activation or inactivation. nih.gov The modulation is dependent on the localization of PKA near the channel by A-kinase-anchoring proteins (AKAPs), highlighting the importance of signaling microdomains. researchgate.net This reduction in sodium influx has a profound influence on neuronal excitability, making it more difficult for the neuron to generate action potentials.

Table 2: Effect of Sp-5,6-dichloro-cBIMPS on Peak Na+ Current in Hippocampal Neurons

| Parameter | Observation |

|---|---|

| Peak Na+ Current (INa) | Reduced by 20-50% |

| Voltage Dependence of Activation | No change |

| Kinetics of Inactivation | No change |

Influence on Large Conductance Ca2+-Activated K+ (BK) Channels in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), Sp-5,6-dichloro-cBIMPS has been shown to directly influence the activity of large-conductance Ca2+-activated K+ (BK) channels. nih.gov Studies on freshly isolated tail artery smooth muscle cells from rats demonstrated that intracellular application of Sp-5,6-dichloro-cBIMPS significantly increased the BK current. nih.govuni-regensburg.de This activation of BK channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization causes the closure of voltage-dependent Ca2+ channels, leading to a decrease in intracellular calcium and subsequent muscle relaxation (vasodilation). The effect of the PKA activator on BK currents was found to be similar in cells from both normotensive (WKY) and spontaneously hypertensive rats (SHR). nih.gov

Table 3: Influence of Sp-5,6-dichloro-cBIMPS on BK Channel Current in Rat Tail Artery VSMCs

| Animal Model | Fold Increase in BK Current (at +70 mV) |

|---|---|

| Normotensive (WKY) Rat | 2.48 ± 0.22 |

| Hypertensive (SHR) Rat | 2.02 ± 0.24 |

Downstream Signaling Pathway Cascades Affected by Sp-5,6-dichloro-cBIMPS (sodium salt)

Interplay with Rho and Rac GTPase Regulation

Currently, there is no direct scientific literature available that specifically describes the interplay of Sp-5,6-dichloro-cBIMPS (sodium salt) with the regulation of Rho and Rac GTPases.

Cross-Talk with Extracellular Signal-Regulated Kinase (ERK)1/2 Pathway in Endothelial Cells

There is no specific information available in the current scientific literature detailing a cross-talk mechanism between Sp-5,6-dichloro-cBIMPS (sodium salt) and the Extracellular Signal-Regulated Kinase (ERK)1/2 pathway in endothelial cells.

Activation of cAMP/Protein Phosphorylation-Dependent Signaling in Specific Cell Types (e.g., Spermatozoa)

Sp-5,6-dichloro-cBIMPS (sodium salt) is a potent and specific activator of cyclic AMP-dependent protein kinase (PKA), a key enzyme in the cAMP signaling pathway. nih.govportlandpress.com This compound is a structurally modified analogue of cAMP, designed for high lipophilicity, which allows for excellent membrane permeability and effectiveness in intact cells. biolog.de Its resistance to hydrolysis by phosphodiesterases ensures sustained activation of PKA. portlandpress.com

In specific cell types such as spermatozoa, the activation of the cAMP/PKA pathway is crucial for physiological processes. Research on boar spermatozoa has demonstrated that Sp-5,6-dichloro-cBIMPS can induce dose-dependent changes in the plasma membrane's lipid architecture. This effect is indicative of the activation of a cAMP-dependent signaling cascade that is essential for sperm capacitation. nih.gov

Furthermore, in human platelets, extracellular application of Sp-5,6-dichloro-cBIMPS mimics the protein phosphorylation patterns induced by prostaglandin (B15479496) E1, a natural activator of cAMP signaling. portlandpress.com This results in the phosphorylation of key proteins like the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP). portlandpress.com The activation of PKA by this compound in platelets has been shown to inhibit thrombin-induced aggregation. portlandpress.com

The specificity of Sp-5,6-dichloro-cBIMPS for PKA over cGMP-dependent protein kinase (PKG) makes it a valuable tool for dissecting cAMP-mediated signaling pathways from those mediated by cGMP. portlandpress.comabcam.com

Table 1: Effects of Sp-5,6-dichloro-cBIMPS (sodium salt) on cAMP/PKA Signaling

| Cell Type | Observed Effect | Downstream Target/Process | Reference |

| Boar Spermatozoa | Induces dose-dependent increases in merocyanine (B1260669) binding, indicating changes in plasma membrane lipid architecture. | Protein Kinase A, Sperm Capacitation | nih.gov |

| Human Platelets | Reproduces the pattern of protein phosphorylation induced by prostaglandin E1. | Vasodilator-Stimulated Phosphoprotein (VASP) | portlandpress.com |

| Human Platelets | Prevents thrombin-induced aggregation. | cAMP-dependent Protein Kinase | portlandpress.com |

| Purified Enzymes | Potent and specific activator of cAMP-dependent protein kinase (PKA). | PKA | portlandpress.com |

Impact on Cell-Cell Communication and Adhesion

Enhancement of Interendothelial Gap Junctional Communication

There is currently no scientific literature available that specifically documents the effects of Sp-5,6-dichloro-cBIMPS (sodium salt) on the enhancement of interendothelial gap junctional communication.

Applications of Sp 5,6 Dichloro Cbimps Sodium Salt in Investigating Specific Biological Systems

Research on Platelet Activation and Aggregation Mechanisms

Sp-5,6-dichloro-cBIMPS has been instrumental in elucidating the role of the cAMP/PKA signaling pathway in platelet function. As a potent and specific activator of PKA in platelets, it has been shown to be superior to other cAMP analogs for studying intact cells. uclan.ac.uk

Research has demonstrated that extracellular application of Sp-5,6-dichloro-cBIMPS to human platelets mimics the protein phosphorylation patterns induced by Prostaglandin (B15479496) E1, a known inhibitor of platelet activation. uclan.ac.uk Specifically, it is more effective than analogs like 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP) in causing the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKA in platelets. uclan.ac.uk This phosphorylation is a critical step in the inhibition of platelet aggregation. Studies have confirmed that pretreating human platelets with Sp-5,6-dichloro-cBIMPS effectively prevents aggregation induced by agonists such as thrombin. uclan.ac.uk

Further investigations have used this compound to differentiate between cAMP and cGMP signaling pathways. Because Sp-5,6-dichloro-cBIMPS is a specific activator of PKA and not cGMP-dependent protein kinase (cGKI), it has been used in studies with platelets from cGKI-deficient mice. uclan.ac.uk These experiments showed that the compound elicited similar inhibitory effects on aggregation in both normal and cGKI-deficient platelets, confirming that the cAMP and cGMP pathways inhibit platelet aggregation independently of each other. uclan.ac.uk

Table 1: Effects of Sp-5,6-dichloro-cBIMPS on Platelet Function

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Intact Human Platelets | Prevents thrombin-induced aggregation. | uclan.ac.uk |

| Intact Human Platelets | Induces phosphorylation of VASP more effectively than 8-pCPT-cAMP. | uclan.ac.uk |

Studies on Neuronal Signaling and Dopaminergic Receptor Modulation

The compound has been utilized in neuroscience research to probe the mechanisms of neurotransmitter release from synaptic vesicles (SVs). In studies using rat brain cerebral cortical synaptosomes, Sp-5,6-dichloro-cBIMPS is employed as a tool to activate the PKA pathway. uclan.ac.uk

Research into the regulation of SV exocytosis has explored how different signaling cascades affect the mode of vesicle fusion with the presynaptic membrane. One study investigated the role of cAMP by activating adenylate cyclase with forskolin, a process whose downstream effects are mimicked by direct PKA activators like Sp-5,6-dichloro-cBIMPS. The activation of this pathway was found to switch the mode of exocytosis for a specific pool of synaptic vesicles from a "full fusion" (FF) mechanism to a "kiss-and-run" (KR) mode. uclan.ac.uk This demonstrates that the cAMP/PKA pathway can modulate the precise mechanics of neurotransmitter release.

Additionally, the compound has been listed as a research tool in studies characterizing the properties of the "silent pool" of synaptic vesicles, a subset of vesicles not typically released by standard stimuli. uclan.ac.uk Its use in these contexts underscores its value in dissecting the complex molecular machinery that governs synaptic communication.

Table 2: Applications of Sp-5,6-dichloro-cBIMPS in Neuronal Research

| Area of Investigation | Biological System | Finding/Use | Reference |

|---|---|---|---|

| Synaptic Vesicle Exocytosis | Rat Cerebral Cortical Synaptosomes | PKA activation (mimicked by the compound) switches exocytosis from full-fusion to kiss-and-run mode. | uclan.ac.uk |

Analysis of Endocrine Secretion Processes (e.g., Insulin (B600854) Release from Pancreatic Islets)

Sp-5,6-dichloro-cBIMPS has been identified as a particularly potent secretagogue in the study of endocrine function, specifically insulin secretion from pancreatic β-cells. The release of insulin is a critical process regulated by various stimuli, including glucose and signaling molecules like cAMP.

In studies using isolated pancreatic islets from rats, Sp-5,6-dichloro-cBIMPS at micromolar concentrations proved to be a more powerful stimulus for insulin release than the commonly used analog, 8-bromo-cAMP. ashpublications.org The compound was shown to significantly increase basal insulin secretion and to potentiate glucose-stimulated insulin release to levels comparable to those evoked by the physiological stimulus, glucagon. ashpublications.org Notably, a tenfold higher concentration of 8-bromo-cAMP was required to achieve a similar potentiation of the glucose response. ashpublications.org The specificity of this effect to the cAMP pathway was confirmed by the lack of response to cGMP analogs. ashpublications.org These findings established Sp-5,6-dichloro-cBIMPS as a potent and specific tool for investigating cAMP-mediated insulin release. ashpublications.org

Table 3: Efficacy of Sp-5,6-dichloro-cBIMPS in Stimulating Insulin Release

| Experimental Condition | Observation | Comparison | Reference |

|---|---|---|---|

| Basal Insulin Release | Significantly increased secretion. | More potent than 1 mM 8-bromo-cAMP, which had no effect. | ashpublications.org |

Investigations into Smooth Muscle Physiology and Contraction Regulation

The regulation of smooth muscle tone is a complex process involving multiple signaling pathways, including those dependent on cyclic nucleotides. While direct studies extensively detailing the effects of Sp-5,6-dichloro-cBIMPS on smooth muscle are limited in the available literature, its mechanism of action allows for its application in this field.

The relaxation of vascular smooth muscle is a key physiological event regulated by cGMP-dependent protein kinases (PKG). researchgate.net However, the cAMP/PKA pathway, which is specifically targeted by Sp-5,6-dichloro-cBIMPS, also plays a crucial role in mediating smooth muscle relaxation. Activation of PKA can lead to the phosphorylation of several target proteins that decrease intracellular calcium concentration and reduce the sensitivity of the contractile apparatus to calcium, ultimately promoting vasodilation. The compound has been mentioned in literature in the context of pulmonary vasodilation, which can occur through mechanisms like K+-channel activation. uni-regensburg.de As a highly specific and potent PKA activator, Sp-5,6-dichloro-cBIMPS serves as a valuable research agent for isolating and studying the specific contributions of the cAMP/PKA pathway to the regulation of smooth muscle contraction and vasodilation.

Examination of Cellular Transport Systems and Enzyme Activity (e.g., Na+-K+-ATPase)

The primary and most well-documented function of Sp-5,6-dichloro-cBIMPS is its role as a potent and specific activator of the enzyme cAMP-dependent protein kinase (PKA). uclan.ac.uk PKA is a central regulatory enzyme that, once activated, phosphorylates a vast array of substrate proteins, including other enzymes, ion channels, and transporters, thereby modulating their activity.

While direct studies focusing on the interaction between Sp-5,6-dichloro-cBIMPS and Na+-K+-ATPase are not prominent, the compound's utility lies in its ability to specifically trigger the PKA signaling cascade. PKA is known to regulate various cellular transport systems. By using a specific activator like Sp-5,6-dichloro-cBIMPS, researchers can determine whether the activity of a particular transport system or enzyme is modulated by the cAMP/PKA pathway. Its resistance to degradation by phosphodiesterases ensures a sustained activation of PKA, making it a reliable tool for these investigations. uclan.ac.uk Therefore, its primary application in this context is the targeted activation of PKA to study its downstream effects on diverse enzyme activities and cellular transport processes. abcam.co.jp

Table 4: Biochemical Properties and Primary Enzymatic Target of Sp-5,6-dichloro-cBIMPS

| Property | Description | Significance in Research | Reference |

|---|---|---|---|

| Primary Target | cAMP-dependent Protein Kinase (PKA) | Allows for specific investigation of the PKA signaling pathway. | uclan.ac.uk |

| Specificity | Highly selective for PKA over cGMP-dependent protein kinase (PKG). | Enables differentiation between cAMP and cGMP mediated effects. | uclan.ac.uk |

Understanding Endothelial Cell Permeability and Barrier Integrity

The integrity of the endothelial barrier, such as the blood-brain barrier, is crucial for maintaining tissue homeostasis and is regulated by the stability of cell-to-cell junctions. Sp-5,6-dichloro-cBIMPS has been employed in studies investigating the molecular mechanisms that govern the formation and maintenance of these endothelial junctions.

In one study using Human Umbilical Vein Endothelial Cells (HUVECs), researchers modeled the formation of nascent cell junctions by first disrupting them and then stimulating their reassembly with Sp-5,6-dichloro-cBIMPS. ashpublications.org The compound's ability to activate the PKA pathway triggers downstream signaling, including the localization of specific proteins like RASIP1 to the cell periphery, which is essential for the proper formation of stable junctions. ashpublications.org In experiments where the RASIP1 protein was depleted, the reassembly of junctions after stimulation with Sp-5,6-dichloro-cBIMPS was impaired, leading to discontinuous cell-cell contacts and compromised barrier function. ashpublications.org This use of the compound was critical in demonstrating the role of the RASIP1-Epac1-Rap1 signaling axis in maintaining vertebrate vascular endothelial junction stability. ashpublications.org

Table 5: Use of Sp-5,6-dichloro-cBIMPS in Endothelial Barrier Research

| Cell Type | Experimental Use | Key Finding | Reference |

|---|

Comparative Analysis of Sp 5,6 Dichloro Cbimps Sodium Salt with Other Cyclic Nucleotide Analogs

Comparative Efficacy and Potency in PKA Activation

The primary intracellular effector for cAMP is PKA, and the ability of cAMP analogs to activate this kinase is a critical determinant of their utility. Sp-5,6-dichloro-cBIMPS has been demonstrated to be a potent activator of PKA. caymanchem.comnih.gov Studies have reported a high affinity of Sp-5,6-dichloro-cBIMPS for PKA, with a reported inhibition constant (Ki) of 30 nM. caymanchem.com This positions it as a powerful agonist for inducing PKA-mediated physiological responses.

In comparison, 8-pCPT-cAMP is also a well-established PKA activator. nih.gov However, its utility is often hampered by a lack of selectivity, as it also potently activates cGMP-dependent protein kinase (PKG). nih.gov Dibutyryl-cAMP, one of the earliest cell-permeable cAMP analogs, is a prodrug that is intracellularly converted to the active N6-monobutyryl-cAMP. While it does activate PKA, it often requires higher concentrations and its effects can be pleiotropic. researchgate.netnih.gov

The following interactive table provides a summary of the available data on the potency of these analogs in activating PKA.

| Compound | Reported PKA Activation Constant (Ki) | Key Observations |

| Sp-5,6-dichloro-cBIMPS (sodium salt) | 30 nM caymanchem.com | High potency and selectivity for PKA. |

| 8-pCPT-cAMP | - | Potent PKA activator, but also activates PKG. nih.gov |

| Dibutyryl cAMP | - | Activates PKA, but often requires higher concentrations and can have off-target effects. researchgate.netnih.gov |

Superiority in Metabolic Stability and Cellular Permeability Compared to Predecessor Analogs

A significant advantage of Sp-5,6-dichloro-cBIMPS lies in its enhanced metabolic stability and cellular permeability, properties that are crucial for its efficacy in intact cell systems.

Metabolic Stability: Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that degrade cAMP, thereby terminating its signal. The susceptibility of cAMP analogs to hydrolysis by PDEs can significantly limit their duration of action. Sp-5,6-dichloro-cBIMPS is remarkably resistant to hydrolysis by several types of PDEs. caymanchem.comnih.govbiolog.de Specifically, it is not significantly hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE. nih.gov This resistance ensures a sustained intracellular concentration, leading to prolonged PKA activation. nih.gov

In contrast, 8-pCPT-cAMP is known to be hydrolyzed by certain PDEs, which can complicate the interpretation of experimental results due to a decaying effective concentration. nih.gov Dibutyryl-cAMP is also subject to metabolic degradation. nih.gov

Cellular Permeability: The ability of a cAMP analog to cross the cell membrane is essential for its use in cellular studies. Sp-5,6-dichloro-cBIMPS exhibits high lipophilicity, a key factor contributing to its excellent membrane permeability. nih.gov This allows for its effective use in living cells to elicit PKA-dependent responses. biolog.de

The apparent lipophilicity of Sp-5,6-dichloro-cBIMPS is reportedly higher than that of 8-pCPT-cAMP, suggesting superior cell membrane permeability. nih.gov While dibutyryl-cAMP is also cell-permeable, its mechanism of action as a prodrug adds a layer of complexity to its intracellular availability and effective concentration. researchgate.net

The table below summarizes the comparative metabolic stability and cellular permeability of these analogs.

| Compound | Metabolic Stability (Resistance to PDEs) | Cellular Permeability (Lipophilicity) |

| Sp-5,6-dichloro-cBIMPS (sodium salt) | High; resistant to hydrolysis by several PDE isoforms. caymanchem.comnih.govbiolog.de | High; greater lipophilicity than 8-pCPT-cAMP. nih.gov |

| 8-pCPT-cAMP | Moderate; hydrolyzed by certain PDE isoforms. nih.gov | Moderate. nih.gov |

| Dibutyryl cAMP | Low; subject to metabolic degradation. nih.gov | High (as a prodrug). researchgate.net |

Differential Modulation of Protein Phosphorylation Events and Cellular Responses

The ultimate effect of a cAMP analog is determined by the downstream proteins that are phosphorylated by activated PKA. The distinct properties of Sp-5,6-dichloro-cBIMPS can lead to differential modulation of protein phosphorylation and, consequently, unique cellular responses compared to other analogs.

A notable example is the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKA involved in platelet inhibition and regulation of the cytoskeleton. Studies in intact human platelets have shown that Sp-5,6-dichloro-cBIMPS is more effective than 8-pCPT-cAMP in inducing the quantitative phosphorylation of VASP. nih.gov This suggests that the sustained and specific activation of PKA by Sp-5,6-dichloro-cBIMPS can lead to a more robust phosphorylation of certain PKA targets. Furthermore, the pattern of protein phosphorylation induced by Sp-5,6-dichloro-cBIMPS in platelets closely mimics that of prostaglandin (B15479496) E1, a natural activator of the cAMP signaling pathway. nih.gov

In contrast, the broader specificity of 8-pCPT-cAMP, which also activates PKG, can lead to the phosphorylation of a different subset of proteins or a different stoichiometry of phosphorylation on shared substrates. Dibutyryl-cAMP's effects on protein phosphorylation can be influenced by its conversion to monobutyryl-cAMP and the potential for off-target effects of the butyrate (B1204436) moiety. researchgate.net For instance, while dibutyryl-cAMP can activate PKA, it may fail to induce the phosphorylation of certain nuclear targets like the cAMP-response element binding protein (CREB) in some cell types. researchgate.net

Utility in Distinguishing PKA-Mediated Pathways from PKG and Other Cyclic Nucleotide Effectors

A crucial aspect of a good pharmacological tool is its specificity. Sp-5,6-dichloro-cBIMPS exhibits a high degree of selectivity for PKA over other cyclic nucleotide effectors, making it an invaluable tool for dissecting PKA-specific signaling pathways.

Selectivity for PKA over PKG: As previously mentioned, 8-pCPT-cAMP is a potent activator of both PKA and PKG. nih.gov This lack of selectivity can make it difficult to attribute an observed cellular effect solely to the PKA pathway, as PKG activation could be a confounding factor. Sp-5,6-dichloro-cBIMPS, on the other hand, shows a marked preference for PKA, with a reported Ki of 10 µM for PKG, which is over 300-fold higher than its Ki for PKA. caymanchem.com This high selectivity allows researchers to confidently attribute the observed cellular responses to the activation of PKA. nih.gov

Distinction from EPAC and CNG Channels: Besides PKA and PKG, cAMP can also directly activate other proteins, most notably the Exchange Protein directly Activated by cAMP (EPAC) and cyclic nucleotide-gated (CNG) ion channels. While specific activators for EPAC have been developed, it is important that a PKA-specific agonist does not significantly engage these other effectors. Although direct quantitative data on the interaction of Sp-5,6-dichloro-cBIMPS with EPAC and CNG channels is limited in the provided search results, its design and characterization as a specific PKA activator suggest minimal to no activation of these other pathways. The development of distinct classes of cAMP analogs, such as those that are EPAC-selective, underscores the ability to engineer molecules that can differentiate between these various cAMP sensors. nih.gov

The table below highlights the selectivity profile of the compared analogs.

| Compound | Selectivity for PKA vs. PKG | Interaction with EPAC and CNG Channels |

| Sp-5,6-dichloro-cBIMPS (sodium salt) | High selectivity for PKA (Ki for PKG is >300-fold higher). caymanchem.com | Presumed to have minimal to no effect. |

| 8-pCPT-cAMP | Low selectivity; activates both PKA and PKG. nih.gov | Can have effects on EPAC. |

| Dibutyryl cAMP | Primarily activates PKA, but potential for off-target effects. researchgate.netnih.gov | Not a primary activator of EPAC. |

Table of Compound Names

| Abbreviation | Full Chemical Name |

| Sp-5,6-dichloro-cBIMPS | Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate |

| 8-pCPT-cAMP | 8-(4-chlorophenylthio)-cAMP |

| DB-cAMP | Dibutyryl-cAMP |

| PKA | Protein Kinase A |

| PKG | cGMP-dependent Protein Kinase |

| PDE | Phosphodiesterase |

| VASP | Vasodilator-stimulated phosphoprotein |

| CREB | cAMP-response element binding protein |

| EPAC | Exchange Protein directly Activated by cAMP |

| CNG channels | Cyclic nucleotide-gated ion channels |

Advanced Methodologies and Innovative Research Applications of Sp 5,6 Dichloro Cbimps Sodium Salt

In Vitro Kinase and Phosphodiesterase Activity Profiling and Mapping

Sp-5,6-dichloro-cBIMPS has been extensively characterized as a potent and highly selective activator of PKA. In vitro studies comparing it with other cAMP analogs have demonstrated its distinct advantages. It is a potent activator of purified PKA and PKA within cell membranes. semanticscholar.orgnih.gov Crucially, it exhibits significant selectivity for PKA over the structurally related cGMP-dependent protein kinase (PKG). semanticscholar.orgnih.gov This specificity is a marked improvement over analogs like 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP), which potently activate both PKA and PKG, complicating the interpretation of cellular responses. semanticscholar.orgnih.gov

The compound's resistance to degradation is a key feature. It is not significantly hydrolyzed by several types of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. semanticscholar.orgnih.gov Specifically, it shows stability against Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE, which readily hydrolyze other analogs like 8-pCPT-cAMP. semanticscholar.orgnih.gov This metabolic stability ensures that its effects are sustained and directly attributable to PKA activation, rather than to fluctuations in concentration due to enzymatic breakdown. biolog.de

The activation constants (Ka) highlight its potency and selectivity, showing a nanomolar affinity for PKA, which is several orders of magnitude stronger than its affinity for PKG. nih.gov This profile allows researchers to specifically probe PKA-mediated signaling pathways without the confounding cross-activation of PKG. semanticscholar.orgnih.gov

Table 1: Kinase Activation Profile of Sp-5,6-dichloro-cBIMPS This interactive table summarizes the activation constants (Ka) of Sp-5,6-dichloro-cBIMPS for PKA and PKG, demonstrating its high selectivity.

| Kinase | Activation Constant (Ka) | Selectivity (PKG/PKA) |

|---|---|---|

| cAMP-Dependent Protein Kinase (PKA) | 30 nM nih.gov | ~333-fold |

Electrophysiological Studies (e.g., Whole-Cell Voltage-Clamp Recordings) for Ion Channel Characterization

Electrophysiological techniques, such as whole-cell voltage-clamp and patch-clamp recordings, are the gold standard for studying the function of ion channels, which are fundamental to cellular excitability and transport processes. nih.govnih.gov These methods allow for the precise measurement of ionic currents across the cell membrane, providing real-time insights into channel activity. nih.govmdpi.com

A prominent application for a PKA-specific activator like Sp-5,6-dichloro-cBIMPS is the characterization of cAMP-regulated ion channels. A classic example is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a PKA-activated chloride channel. nih.govnih.gov Mutations in the CFTR gene cause cystic fibrosis. nih.gov Whole-cell patch-clamp studies have been instrumental in demonstrating that elevation of intracellular cAMP leads to the activation of CFTR-mediated chloride currents. nih.gov In such experiments, applying a specific and metabolically stable PKA activator like Sp-5,6-dichloro-cBIMPS allows researchers to directly and selectively trigger the PKA-dependent phosphorylation that opens the CFTR channel. This allows for the precise characterization of the channel's biophysical properties—such as conductance, ion selectivity, and gating kinetics—in response to a pure PKA signal, without interference from other signaling pathways. nih.govnih.gov

Advanced Live-Cell Imaging Techniques for PKA Activity and Subcellular Localization

Understanding the spatiotemporal dynamics of PKA signaling is crucial, as the enzyme's activity is not uniform throughout the cell but is organized into discrete microdomains. Advanced live-cell imaging using genetically encoded biosensors, often based on Förster resonance energy transfer (FRET), has revolutionized the study of kinase activity. These biosensors can report on PKA activity in real-time within specific subcellular compartments.

The use of a highly cell-permeable and specific PKA activator is essential for such studies. Due to its high lipophilicity and resistance to PDEs, Sp-5,6-dichloro-cBIMPS can effectively penetrate live cells and provide a sustained and specific activation of PKA. semanticscholar.orgnih.gov This allows researchers to trigger the PKA system and visualize the resulting activity patterns with high fidelity. For instance, researchers can observe the activation of PKA in the cytoplasm and its subsequent translocation to other areas, or monitor how PKA activity is shaped by A-kinase anchoring proteins (AKAPs) that tether the kinase to specific locations like mitochondria or the cytoskeleton. nih.gov By using Sp-5,6-dichloro-cBIMPS to initiate the signal, the resulting FRET changes can be confidently attributed to PKA activation, enabling precise mapping of its activity in space and time.

Applications in Permeabilized Cell Systems and Direct Microinjection Studies

While Sp-5,6-dichloro-cBIMPS can be used in permeabilized cell preparations or with direct microinjection, its primary advantage lies in its efficacy in intact cell systems. nih.govbiolog.de The compound was specifically designed for high membrane permeability, surpassing that of many other cAMP analogs. semanticscholar.orgnih.gov This property allows it to be applied extracellularly to intact cells and tissues, where it readily crosses the cell membrane to activate intracellular PKA. nih.gov

This obviates the need for cell permeabilization techniques (e.g., using detergents or electroporation) or invasive microinjection, which can disrupt cellular integrity and introduce artifacts. The ability to study PKA signaling in intact, unperturbed cells is a significant methodological advantage. For example, in studies on human platelets, extracellular application of Sp-5,6-dichloro-cBIMPS was sufficient to induce the phosphorylation of PKA substrates like the vasodilator-stimulated phosphoprotein (VASP), demonstrating its utility in a physiologically relevant, intact cell model. semanticscholar.orgnih.gov Therefore, its main application is in contexts where maintaining the structural and functional integrity of the cell is paramount.

Integration with Other Biochemical Probes for Synergistic Effects in Signaling Pathway Dissection

The complexity of cellular signaling often involves crosstalk between different pathways. The high specificity of Sp-5,6-dichloro-cBIMPS makes it an ideal probe to use in combination with other pharmacological agents to dissect these intricate networks. Its ability to selectively activate PKA allows researchers to isolate the contribution of the PKA branch from other pathways, such as the PKG pathway. semanticscholar.orgnih.gov

For example, studies on vascular smooth muscle relaxation have utilized a combination of probes to understand the roles of PKA and PKG. nih.gov In such a system, Sp-5,6-dichloro-cBIMPS could be used to specifically stimulate the PKA pathway, while another agent could be used to modulate PKG or specific PDEs. By observing the physiological outcome (e.g., vasorelaxation) when these probes are used alone or in combination, researchers can delineate the specific roles and interactions of each signaling component. nih.gov This approach, combining a highly selective activator like Sp-5,6-dichloro-cBIMPS with various inhibitors or activators of other signaling nodes, is a powerful strategy for mapping the architecture of signal transduction pathways.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Cyclic Nucleotide Analogs

The development of potent and selective cAMP analogs like Sp-5,6-dichloro-cBIMPS is a direct result of extensive structure-activity relationship (SAR) studies. QSAR aims to correlate the chemical structure of compounds with their biological activity. For cyclic nucleotide analogs, key structural modifications influence potency, kinase selectivity, and metabolic stability.

The structure of Sp-5,6-dichloro-cBIMPS incorporates several features optimized through SAR:

The Benzimidazole (B57391) Ring : Replacing the natural adenine (B156593) base with a benzimidazole moiety is a significant modification. The addition of two chlorine atoms at the 5 and 6 positions of this ring is critical for conferring high potency and selectivity. semanticscholar.orgnih.govnih.gov SAR studies on benzimidazole derivatives show that the position and nature of substituents on this ring are major determinants of biological activity. nih.govnih.gov

The Sp-Phosphorothioate Group : The substitution of a non-bridging oxygen atom in the cyclic phosphate (B84403) group with sulfur (in the Sp configuration) is crucial for resistance to hydrolysis by PDEs. nih.govbiolog.de This modification ensures the longevity of the signal, a property that is essential for many experimental designs.

These structural elements, identified through systematic SAR analysis, are what make Sp-5,6-dichloro-cBIMPS a superior biochemical tool. QSAR models built on data from such analogs can further refine the design of next-generation probes with even greater specificity or tailored properties for targeting specific PKA isozymes or subcellular compartments. semanticscholar.org

Q & A

Q. What is the primary mechanism of action of Sp-5,6-dichloro-cBIMPS (sodium salt) in cellular signaling pathways?

Sp-5,6-dichloro-cBIMPS (sodium salt) is a selective and potent activator of cAMP-dependent protein kinase (PKA). It binds to the regulatory subunit of PKA, inducing a conformational change that releases the catalytic subunit, which then phosphorylates downstream targets. This activation is critical in studies of cAMP-mediated signaling cascades, such as insulin secretion and platelet function . To validate its specificity, researchers should include negative controls (e.g., PKA inhibitors like H-89) and compare results with alternative PKA activators (e.g., 8-CPT-cAMP) .

Q. What are the recommended protocols for preparing stock solutions of Sp-5,6-dichloro-cBIMPS (sodium salt) to ensure stability and activity?

- Solubility : Dissolve in distilled water or buffered saline (pH 7.4) at concentrations ≤10 mM. Test solubility empirically using centrifugation (3,000 rpm for 5 minutes) to detect precipitates .

- Storage : Aliquot and store at –20°C in light-protected vials to prevent hydrolysis. Avoid freeze-thaw cycles.

- Validation : Confirm activity via a PKA activity assay (e.g., kinase activity measured using Kemptide as a substrate) .

Advanced Research Questions

Q. How can researchers optimize the use of Sp-5,6-dichloro-cBIMPS in studies with conflicting data on PKA activation across cell types?

Conflicting results often arise from cell-specific factors such as:

- Receptor isoform expression : Certain cells express PKA isoforms (e.g., RI vs. RII) with differing affinities for cAMP analogs .

- Experimental conditions : Variations in incubation time (e.g., 10–60 minutes) and concentration (1–100 µM) significantly impact outcomes. Conduct dose-response curves for each cell type .

- Downstream interference : Use phosphoproteomics to identify off-target phosphorylation events and RNA silencing to isolate PKA-specific effects .

Q. What experimental strategies distinguish off-target effects of Sp-5,6-dichloro-cBIMPS from its intended PKA activation?

- Pharmacological controls : Co-administer PKA inhibitors (e.g., PKI 14-22 amide) to confirm PKA-dependent effects .

- Genetic knockdown : Use siRNA or CRISPR-Cas9 to reduce PKA expression and compare outcomes .

- Cross-validation : Compare results with structurally distinct PKA activators (e.g., forskolin) or inactive analogs (Rp-isomers) .

Q. How should researchers address variability in Sp-5,6-dichloro-cBIMPS-induced responses in tissues with mixed cell populations?

- Single-cell analysis : Employ flow cytometry or scRNA-seq to resolve cell-specific signaling heterogeneity .

- Tissue segmentation : Use laser-capture microdissection to isolate homogeneous cell clusters .

- Mathematical modeling : Develop kinetic models to account for differential PKA activation thresholds .

Methodological Considerations

Q. What are the best practices for quantifying PKA activation in live-cell assays using Sp-5,6-dichloro-cBIMPS?

- FRET-based reporters : Use AKAR3 or similar biosensors to monitor real-time PKA activity .

- Endpoint assays : Measure phosphorylation of endogenous targets (e.g., CREB) via Western blot with phospho-specific antibodies .

- Data normalization : Include housekeeping controls (e.g., β-actin) and normalize to baseline activity in untreated cells .

Q. How can solubility and stability issues of Sp-5,6-dichloro-cBIMPS be mitigated in long-term experiments?

- Vehicle optimization : Use DMSO (<0.1%) or cyclodextrin-based carriers to enhance solubility without altering PKA activity .

- Stability testing : Perform HPLC analysis at regular intervals to detect degradation products .

- In-line monitoring : Use pH and conductivity sensors in perfusion systems to maintain consistent conditions .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of Sp-5,6-dichloro-cBIMPS?

- Pharmacokinetics : Assess bioavailability and tissue penetration using radiolabeled analogs .

- Metabolic profiling : Identify metabolites via LC-MS to rule out inactivation pathways .

- Species specificity : Test the compound in multiple models (e.g., murine vs. humanized systems) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Sp-5,6-dichloro-cBIMPS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.